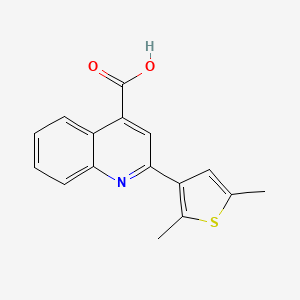
2-(2,5-dimethyl-3-thienyl)-4-quinolinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thienoquinolines, including derivatives similar to 2-(2,5-dimethyl-3-thienyl)-4-quinolinecarboxylic acid, involves several key steps such as site-selective palladium-catalyzed cross-coupling reactions and Brønsted acid-mediated cycloisomerizations. These methods have been employed to produce diverse regioisomeric derivatives with high selectivity and yields. For example, Ponce et al. (2020) developed a synthetic strategy that tolerates various functional groups and proceeds with high overall yields, demonstrating the flexibility and efficiency of these methods in synthesizing complex quinoline derivatives (Ponce, Torres Rodríguez, Flader, Ehlers, & Langer, 2020).
Molecular Structure Analysis
The molecular structure of 2-(2,5-dimethyl-3-thienyl)-4-quinolinecarboxylic acid and its derivatives has been analyzed through various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and UV–visible spectroscopy. These studies reveal detailed information about the chemical shifts, vibrational wavenumbers, and electronic properties, contributing to a deeper understanding of the molecule's structure and reactivity. Fatma et al. (2015) provided comprehensive spectral analysis and quantum chemical studies to understand the molecular geometry, electronic properties, and reactivity descriptors of similar quinoline derivatives, showcasing the compound's complex structure and potential for further chemical modification (Fatma, Bishnoi, & Verma, 2015).
Chemical Reactions and Properties
2-(2,5-Dimethyl-3-thienyl)-4-quinolinecarboxylic acid undergoes various chemical reactions that highlight its reactivity and potential for generating a wide range of derivatives. These reactions include condensation, cyclization, and substitution reactions, which can be influenced by the presence of different functional groups and reaction conditions. The versatility in chemical reactivity is demonstrated through the synthesis of novel derivatives with potential biological activity, as explored in the work by DoganKoruznjak et al. (2002), where novel derivatives of thienoquinolones were synthesized and evaluated for their cytostatic activities against malignant cell lines (DoganKoruznjak, Slade, Zamola, Pavelić, & Karminski-Zamola, 2002).
Physical Properties Analysis
The physical properties of 2-(2,5-dimethyl-3-thienyl)-4-quinolinecarboxylic acid, such as solubility, melting point, and crystallinity, are crucial for its application in different fields. These properties are influenced by the molecular structure, particularly by the presence of functional groups and the compound's overall conformation. Research on the crystal structures and optical properties of pyrrolo[2,3-b]quinoxaline derivatives containing 2-thienyl substituent by Goszczycki et al. (2017) provides insight into how molecular arrangement affects the compound's physical characteristics and fluorescent properties (Goszczycki, Stadnicka, Brela, Grolik, & Ostrowska, 2017).
properties
IUPAC Name |
2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-9-7-12(10(2)20-9)15-8-13(16(18)19)11-5-3-4-6-14(11)17-15/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKJAQDMHRFOIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylthiophen-3-yl)quinoline-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B5674915.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5674922.png)
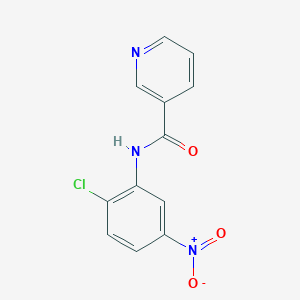
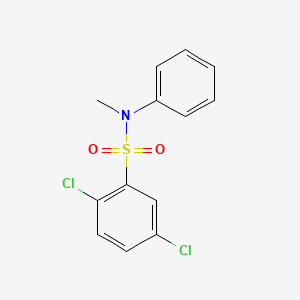
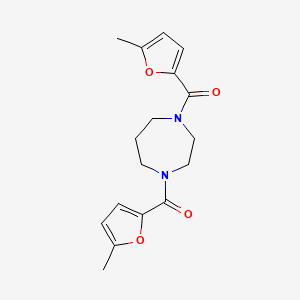
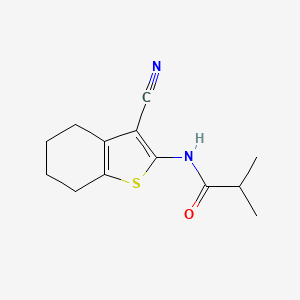
![3-{4-[4-cyclopropyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-6-methylpyridazine](/img/structure/B5674969.png)
![N-[(3S,5S)-5-[(ethylamino)carbonyl]-1-(3-thienylmethyl)pyrrolidin-3-yl]-5-methylpyrazine-2-carboxamide](/img/structure/B5674975.png)
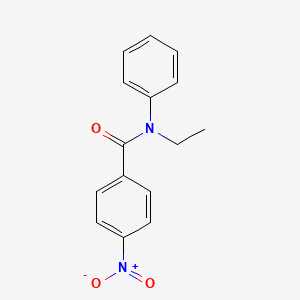
![N-(4-acetylphenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5674985.png)
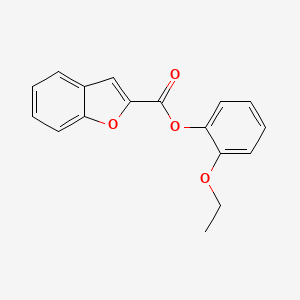
![N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5675010.png)
![1-[(2-ethoxyphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5675019.png)
![[(3R*,4R*)-1-{[2-(methylamino)-5-pyrimidinyl]carbonyl}-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5675026.png)